N-cyclododecyl-2-methylcyclopropanecarboxamide
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Overview
Description
N-cyclododecyl-2-methylcyclopropanecarboxamide: is an organic compound with the molecular formula C17H31NO . It is characterized by a cyclododecyl group attached to a cyclopropane ring, which is further substituted with a methyl group and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclododecyl-2-methylcyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Cyclododecyl Group: The cyclododecyl group can be introduced via a nucleophilic substitution reaction, where a cyclododecyl halide reacts with a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclododecyl-2-methylcyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-cyclododecyl-2-methylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-cyclododecyl-2-methylcyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may interact with cell membranes, altering their fluidity and permeability. Additionally, it may inhibit or activate certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-cyclododecyl-2-methylcyclopropanecarboxylate
- N-cyclododecyl-2-methylcyclopropanecarboxylamide
- N-cyclododecyl-2-methylcyclopropanecarboxylhydrazide
Uniqueness
N-cyclododecyl-2-methylcyclopropanecarboxamide is unique due to its specific combination of a cyclododecyl group, a cyclopropane ring, and a carboxamide functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
N-cyclododecyl-2-methylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO/c1-14-13-16(14)17(19)18-15-11-9-7-5-3-2-4-6-8-10-12-15/h14-16H,2-13H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYWJEAVZVVQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2CCCCCCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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